N'-acetyl-2-cyanoacetohydrazide
Overview
Description
N’-acetyl-2-cyanoacetohydrazide is a versatile organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its unique structure, which includes functional groups such as cyano, acetyl, and hydrazide. These functional groups make it a valuable intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and other scientific research areas.
Mechanism of Action
Target of Action
N’-acetyl-2-cyanoacetohydrazide is a versatile reagent used in the synthesis of a wide variety of heterocyclic compounds . It contains five different functional groups: a cyano group, an active methylene group, a carbonyl group, an amido group, and a hydrazine group . These groups can act as both nucleophiles and electrophiles, making the compound a versatile intermediate in the synthesis of heterocyclic compounds .
Mode of Action
The compound can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5). In addition, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (positions 1 and 2) are liable to attack by electrophiles .
Biochemical Pathways
The compound is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These include common heterocyclic compounds, as well as uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine .
Result of Action
The result of the action of N’-acetyl-2-cyanoacetohydrazide is the formation of a variety of heterocyclic compounds . These compounds have potential applications in various fields, including drug development .
Action Environment
The action of N’-acetyl-2-cyanoacetohydrazide is influenced by the reaction conditions and the other reactants involved . The compound’s versatility allows it to form condensed heterocycles via the involvement of more than two centers in the reaction course . The predominance of which depends on the reaction conditions and the other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-acetyl-2-cyanoacetohydrazide can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid hydrazide with acetic anhydride. The reaction typically occurs under mild heating conditions, resulting in the formation of N’-acetyl-2-cyanoacetohydrazide .
Industrial Production Methods
In an industrial setting, the production of N’-acetyl-2-cyanoacetohydrazide may involve large-scale batch reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-cyanoacetohydrazide undergoes various chemical reactions, including:
Cyclization: This compound can participate in cyclization reactions to form heterocyclic compounds.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclization: Reactions often involve acidic or basic catalysts to facilitate ring closure.
Condensation: Typically performed in the presence of a dehydrating agent such as acetic acid.
Substitution: Requires nucleophiles like amines or alcohols and may involve heating.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, oxadiazoles, and thiadiazoles. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
N’-acetyl-2-cyanoacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid hydrazide: A precursor to N’-acetyl-2-cyanoacetohydrazide, with similar reactivity but lacking the acetyl group.
2-cyanoacetohydrazide: Another related compound used in similar synthetic applications.
Uniqueness
N’-acetyl-2-cyanoacetohydrazide is unique due to the presence of the acetyl group, which enhances its reactivity and allows for the formation of a wider variety of heterocyclic compounds. This makes it a more versatile intermediate compared to its analogs .
Properties
IUPAC Name |
N'-acetyl-2-cyanoacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(9)7-8-5(10)2-3-6/h2H2,1H3,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVSZQZYWMLQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971224 | |
Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55819-76-6 | |
Record name | NSC27602 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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